molecular formula C14H13BrN2S B5577495 N-benzyl-N'-(4-bromophenyl)thiourea

N-benzyl-N'-(4-bromophenyl)thiourea

Cat. No. B5577495
M. Wt: 321.24 g/mol
InChI Key: JALYRNXLPVFVLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-benzyl-N'-(4-bromophenyl)thiourea and its derivatives are synthesized through the reaction of appropriate isothiocyanates with amines. For example, derivatives like N-4-(bromobutanoyl)-N’-(o-, m-, and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, demonstrating the versatility of thiourea synthesis routes (Abosadiya et al., 2015).

Molecular Structure Analysis

X-ray crystallographic studies provide insights into the molecular structure of N-benzyl-N'-(4-bromophenyl)thiourea derivatives. These studies reveal the configuration and intermolecular hydrogen bonding patterns that stabilize the crystal structure. For instance, the trans-cis configuration with respect to the positions of substituent groups across the thiono C=S bond is a common feature, attributed to intrahydrogen bonding between the carbonyl oxygen and amide hydrogen atoms (Yamin & Yusof, 2003).

Chemical Reactions and Properties

The synthesis and reactivity of thioureas demonstrate their potential in forming diverse chemical structures, highlighting their reactivity towards various reagents. An example of this versatility is seen in the synthesis of thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, showcasing thioureas' role in facilitating heterocyclization reactions (Guilarte et al., 2011).

Physical Properties Analysis

Thioureas' physical properties, such as crystal system, space group, and molecular conformation, are critical for understanding their behavior in various applications. The thiourea derivatives' crystalline forms and their stabilization mechanisms, such as N–H···S intermolecular hydrogen bonds forming dimers, play a significant role in their physical characteristics (Xian et al., 2009).

Chemical Properties Analysis

The chemical behavior of N-benzyl-N'-(4-bromophenyl)thiourea derivatives is influenced by their structure, showing varied reactivity based on the substitution pattern. Studies reveal the impact of Br substitution on the structural and luminescence properties, indicating how specific modifications can alter their chemical properties significantly (Shardin, Tan, & Kassim, 2017).

Scientific Research Applications

  • Antibacterial and Antifungal Activities : Thiourea derivatives, including those related to N-benzyl-N'-(4-bromophenyl)thiourea, have been shown to exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new broad-spectrum antimicrobial agents (Abbas et al., 2013).

  • Enantioselective Synthesis : Chiral thioureas have been used as catalysts in enantioselective hydrophosphonylation of imines, offering a practical approach to access enantiomerically enriched alpha-amino phosphonic acids (Joly & Jacobsen, 2004).

  • Synthesis and Structural Characterization : Research has been conducted on the synthesis, structural, and vibrational characterization of various thiourea derivatives, including 1-benzyl-3-furoyl-1-phenylthiourea. Such studies are crucial for understanding the properties of these compounds and their potential applications in different fields (Lestard et al., 2015).

  • Antimicrobial Activity : New thioureides derived from benzoic acid, including N-benzoyl-N'-(4-bromophenyl)-thiourea, have shown specific antimicrobial activities. These compounds exhibit a broad spectrum of activity against various microbial strains, suggesting their potential use in treating multidrug-resistant infections (Limban et al., 2008).

  • Cancer Research : Thiourea derivatives have been investigated for their anticancer properties. For instance, N-benzoyl-N’-(4-fluorophenyl) thiourea derivatives have shown potential as anticancer drug candidates, with studies focusing on molecular docking and ADMET prediction (Hardjono et al., 2019).

  • Antipathogenic Properties : Synthesis and spectroscopic properties of new thiourea derivatives have been linked to their antipathogenic activities, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYRNXLPVFVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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